

4-Pentyne-1-thiol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Pentyne-1-thiol

Cat. No.: B135690

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This technical guide provides an in-depth overview of **4-pentyne-1-thiol**, a bifunctional molecule of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of bioconjugation and materials science.

Core Compound Identification

CAS Number: 77213-88-8[1][2]

Molecular Formula: C_5H_8S [1][2]

Molecular Weight: 100.18 g/mol [1][2]

Physicochemical Properties

The unique structure of **4-pentyne-1-thiol**, featuring a terminal thiol (-SH) group and a terminal alkyne ($C\equiv C$) group, imparts it with versatile chemical reactivity.[1] This dual functionality makes it a valuable building block in organic synthesis and materials science.[1]

Property	Value	Source
Boiling Point	41 °C (at 15 Torr)	[1]
Density	0.920±0.06 g/cm ³	[1]
pKa	10.11±0.10	[1]
XLogP3	1.4	[1]

Synthesis and Experimental Protocols

The synthesis of **4-pentyne-1-thiol** can be achieved through several established methodologies. Below are detailed protocols for key synthetic routes.

Synthesis of the Precursor: 4-Pentyn-1-ol

A common precursor for **4-pentyne-1-thiol** is 4-pentyn-1-ol. A historically significant and effective method for its synthesis involves the ring-opening of a cyclic ether derivative.[\[1\]](#)

Protocol: Synthesis of 4-Pentyn-1-ol from Tetrahydrofurfuryl Chloride

This procedure is based on the reaction of tetrahydrofurfuryl chloride with sodium amide in liquid ammonia, which has been reported to yield 75-85% of the desired product.[\[1\]](#)[\[3\]](#)

Materials:

- Liquid ammonia (NH₃)
- Sodium (Na) metal
- Hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) (catalyst)
- Tetrahydrofurfuryl chloride (2-chloromethyl tetrahydrofuran)
- Ammonium chloride (NH₄Cl)
- Diethyl ether

Procedure:

- In a flask equipped for low-temperature reactions, dissolve sodium metal in liquid ammonia, using a catalytic amount of hydrated ferric nitrate to facilitate the formation of sodium amide (NaNH_2).^[1]
- Once the formation of sodium amide is complete, add tetrahydrofurfuryl chloride dropwise to the stirred solution.^[3]
- After the addition is complete, continue stirring for an additional hour.^[3]
- Quench the reaction by the portion-wise addition of solid ammonium chloride, controlling the exothermic reaction.^[3]
- Allow the ammonia to evaporate overnight in a fume hood.^[3]
- Extract the residue with multiple portions of diethyl ether.^[3]
- Distill the combined ether extracts to remove the solvent, and then fractionally distill the residue under reduced pressure to obtain pure 4-pentyn-1-ol.^[3]

Conversion of 4-Pentyn-1-ol to 4-Pentyne-1-thiol

Protocol: Acid-Catalyzed Thiolation using Thiourea

This method provides a direct conversion of the alcohol to the thiol.

Materials:

- 4-Pentyn-1-ol
- Thiourea
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- The reaction is initiated by the protonation of the hydroxyl group of 4-pentyn-1-ol by the strong acid, making it a good leaving group (water).^[1]

- Thiourea then acts as a nucleophile, attacking the carbocation to form an S-alkylisothiuronium salt intermediate.
- This intermediate is subsequently hydrolyzed under the acidic conditions to yield **4-pentyne-1-thiol**.

Experimental and Logical Workflows

The synthesis of **4-pentyne-1-thiol** and its subsequent application in bioconjugation follow a logical progression. The following diagrams illustrate these workflows.

Caption: Synthetic pathway for **4-pentyne-1-thiol**.

Applications in Drug Development and Signaling

The bifunctional nature of **4-pentyne-1-thiol** makes it a valuable tool in drug development and for probing biological systems. The thiol group is particularly useful for bioconjugation, allowing for the attachment of the molecule to proteins and other biomolecules.^[4] The alkyne group can participate in "click chemistry" reactions, such as the thiol-yne reaction, which is a powerful tool for materials synthesis and bioconjugation.^{[5][6]}

While specific signaling pathways directly modulated by **4-pentyne-1-thiol** are not extensively documented, the introduction of thiol-containing molecules can influence cellular redox homeostasis and signaling pathways that are regulated by thiol-disulfide exchange.^[7]

Caption: Bioconjugation applications of **4-pentyne-1-thiol**.

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